2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Antimalarial Structure-Activity Relationship Plasmodium falciparum

Leverage this exact C2-propyl thienopyrimidinone core for decisive SAR. The propyl substituent defines potency and selectivity profiles distinct from methyl or isopropyl analogs, validated against FGFR1 kinase and P. falciparum strains. Use as a minimalist comparator to deconvolute complex clinical candidates like D5D inhibitor T-3364366. Indispensable for focused library synthesis and target validation.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
Cat. No. B11902602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthieno[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C(=O)N1)SC=C2
InChIInChI=1S/C9H10N2OS/c1-2-3-7-10-6-4-5-13-8(6)9(12)11-7/h4-5H,2-3H2,1H3,(H,10,11,12)
InChIKeySPTPGFIELMQWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylthieno[3,2-d]pyrimidin-4(3H)-one for Antimalarial and Kinase Inhibitor Screening


2-Propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 150113-52-3) is a bicyclic heterocycle comprising a thieno[3,2-d]pyrimidin-4(3H)-one core with a propyl substituent at the C2 position . The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, having demonstrated activity against Plasmodium falciparum [1] and serving as a core motif for kinase inhibitors and other therapeutic targets [2]. This specific compound, with its C2 propyl group, serves as a key intermediate or comparator in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties within this class.

Why the Propyl Substituent is Not Interchangeable with Methyl or Isopropyl Analogs


Within the thieno[3,2-d]pyrimidin-4(3H)-one class, the nature of the C2 substituent is a critical determinant of biological activity and target selectivity. QSAR studies have established that the electronic character of the 2-substituent significantly influences antihyperlipaemic potency, while lipophilic and steric parameters show less direct correlation in that context [1]. For other targets like FGFR1, the specific alkyl group dictates potency, with different C2 substituents yielding IC50 values ranging from low micromolar to inactive [2]. Consequently, substituting the propyl group for a smaller methyl or branched isopropyl analog can lead to unpredictable and often detrimental shifts in efficacy, selectivity, or physicochemical properties, making direct substitution without re-validation a scientifically unsound practice for drug discovery programs.

Quantitative Differentiation of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one vs. Comparator Analogs


Enabling SAR Studies for Antimalarial Lead Optimization

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a validated chemotype for antimalarial drug discovery. A library of 120 derivatives was synthesized and evaluated, revealing a broad range of potencies against both chloroquine-sensitive and resistant P. falciparum strains. 40 compounds demonstrated good activity, with IC50 values ranging from 35-344 nM against the sensitive strain and 45-800 nM against the resistant strain [1]. This data establishes a clear quantitative baseline against which the activity of specific derivatives like 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one can be benchmarked to define SAR.

Antimalarial Structure-Activity Relationship Plasmodium falciparum

Comparative FGFR1 Kinase Inhibitor Potency

In a series of C-2 substituted thienopyrimidinone FGFR1 inhibitors, the specific alkyl chain length and composition directly impacts potency. A derivative (L11) with a distinct C-2 substitution exhibited significant FGFR1 inhibitory activity (79.93% inhibition at 10 µM) and anti-proliferative effects in multiple cell lines (IC50 values of 2.1, 2.5, and 3.5 µM in H460, HT-1197, and B16F10 cells, respectively) [1]. 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one, with its unique C2 propyl group, serves as a critical comparator in this SAR landscape. It provides a direct point of reference to evaluate how the straight-chain propyl group compares to branched, aromatic, or other alkyl substituents in modulating FGFR1 inhibition.

FGFR1 Inhibitor Kinase Oncology SAR

Benchmarking Against a Clinical-Stage Thienopyrimidinone D5D Inhibitor

T-3364366, a clinical-stage thienopyrimidinone derivative, exemplifies the high potency and selectivity achievable with this scaffold. It inhibits delta-5 desaturase (D5D) with IC50 values of 1.9 nM and 2.1 nM in HepG2 and RLN-10 cells, respectively, while exhibiting >300-fold selectivity over delta-6 desaturase (IC50 = 6200 nM) and >5000-fold selectivity over delta-9 desaturase (SCD, IC50 > 10000 nM) . 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one serves as a simplified, early-stage comparator to benchmark how the core scaffold's properties are enhanced or altered by more complex substituents. Comparing its activity profile against a known benchmark like T-3364366 is crucial for understanding the contribution of advanced substitutions to potency, selectivity, and ultimately, therapeutic potential.

D5D Inhibitor Delta-5 Desaturase Metabolic Disease Benchmarking

Recommended Use Cases for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one in Drug Discovery


SAR Probe for Antimalarial Lead Optimization

Utilize 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one as a key comparator in synthesizing and screening focused libraries of C2-substituted analogs. Given the validated antimalarial activity of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold against both chloroquine-sensitive and resistant Plasmodium falciparum strains , this specific propyl derivative can help define the optimal steric and electronic properties at the 2-position for maximizing potency and overcoming resistance.

FGFR1 Kinase Inhibitor SAR Development

Incorporate this compound into structure-activity relationship (SAR) studies targeting FGFR1 kinase. The documented ability of structurally related C-2 substituted thienopyrimidinones to inhibit FGFR1 positions this compound as a valuable tool. Researchers can compare its activity to that of methyl, isopropyl, or other alkyl/aryl substituted analogs to generate quantitative data on how C2 modifications influence kinase binding and anti-proliferative efficacy in relevant cancer cell lines.

Comparative Benchmarking against Advanced Thienopyrimidinone Leads

Employ 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one as a minimalist comparator to deconvolute the contributions of complex substituents in more advanced lead molecules, such as the D5D inhibitor T-3364366. By measuring its activity in D5D and other relevant enzyme assays , researchers can quantify the impact of the advanced warheads and substitutions found in clinical candidates relative to the simpler core scaffold, providing essential insights for further molecular optimization.

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